molecular formula C14H18N4OS B12267101 1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B12267101
M. Wt: 290.39 g/mol
InChI Key: CRMPZJZVSIYIBO-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenoxyethyl group and a thiadiazolyl group, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of phenol with an appropriate alkylating agent to form the phenoxyethyl group.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, often involving sulfur and nitrogen-containing reagents.

    Coupling Reaction: The final step involves the coupling of the phenoxyethyl intermediate with the thiadiazole ring in the presence of a piperazine derivative under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxyethyl or thiadiazole rings are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be compared with other similar compounds, such as:

  • 1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole
  • 1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)imidazole

These compounds share structural similarities but differ in the heterocyclic ring attached to the phenoxyethyl group. The uniqueness of this compound lies in its specific combination of the piperazine ring with the phenoxyethyl and thiadiazolyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,5-thiadiazole

InChI

InChI=1S/C14H18N4OS/c1-2-4-13(5-3-1)19-11-10-17-6-8-18(9-7-17)14-12-15-20-16-14/h1-5,12H,6-11H2

InChI Key

CRMPZJZVSIYIBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3=NSN=C3

Origin of Product

United States

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